6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide
Beschreibung
6-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide is a synthetic small molecule featuring a hexanamide backbone that bridges a 4-oxoquinazolin-3(4H)-yl pharmacophore and a pyridin-3-yl amide moiety. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its role in modulating enzyme targets such as soluble epoxide hydrolase (sEH) and kinases . The pyridine substituent enhances solubility and bioavailability, while the hexanamide linker provides conformational flexibility for target engagement.
Eigenschaften
IUPAC Name |
6-(4-oxoquinazolin-3-yl)-N-pyridin-3-ylhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(22-15-7-6-11-20-13-15)10-2-1-5-12-23-14-21-17-9-4-3-8-16(17)19(23)25/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTQEZCMMTZSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the Quinazolinone Core
The quinazolinone scaffold serves as the foundational structure for this compound. Two primary routes dominate its synthesis:
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid derivatives undergo cyclocondensation with formamidine acetate in refluxing acetic acid to yield 3,4-dihydroquinazolin-4-one intermediates. For example, 3,4-dimethoxyquinazolin-4(3H)-one is synthesized via this method, achieving yields of 68–72%. Key parameters include:
- Temperature : 110–120°C
- Catalyst : Acetic acid (10% v/v)
- Reaction Time : 6–8 hours
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of anthranilic acid, trimethyl orthoformate, and ammonium acetate in dimethylformamide (DMF) produces 4-oxoquinazolin-3(4H)-one in 85% yield within 20 minutes. This method minimizes side products like dimerized intermediates.
Table 1: Comparison of Quinazolinone Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 68–72 | 6–8 | 92–95 |
| Microwave-Assisted | 85 | 0.3 | 97–99 |
Formation of the Hexanamide Linker
The hexanamide chain is introduced via nucleophilic acyl substitution. Two strategies are prevalent:
Carbodiimide-Mediated Coupling
Hexanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The activated intermediate reacts with 3-aminopyridine at 0–5°C, yielding N-(pyridin-3-yl)hexanamide in 78% yield. Critical factors include:
- Molar Ratio : 1:1.2 (acid:amine)
- Solvent : Anhydrous dichloromethane
- Workup : Sequential washes with NaHCO₃ and brine
Coupling of Quinazolinone and Hexanamide-Pyridine Moieties
The final step involves linking the quinazolinone core to the hexanamide-pyridine chain.
Nucleophilic Alkylation
3-Chloromethylquinazolin-4(3H)-one reacts with N-(pyridin-3-yl)hexanamide in the presence of potassium carbonate in DMF at 50°C. The reaction proceeds via an SN2 mechanism, yielding the target compound in 65% yield after 12 hours.
Mitsunobu Reaction
A Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine couples 3-hydroxymethylquinazolinone with the hexanamide-pyridine derivative. This method offers superior regioselectivity (92% yield) but requires stringent anhydrous conditions.
Table 2: Coupling Reaction Optimization
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Nucleophilic Alkylation | K₂CO₃ | DMF | 65 |
| Mitsunobu Reaction | DEAD/PPh₃ | THF | 92 |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (toluene) reduce side reactions but lower yields by 15–20%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Comparative Analysis with Analogues
Table 3: Bioactivity of Quinazolinone Derivatives
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| 6-(4-Oxoquinazolin-3-yl)-N-(pyridin-3-yl)hexanamide | 42 | EGFR Kinase |
| N-[4-Oxo-3-(propan-2-yl)quinazolin-6-yl]hexanamide | 58 | PARP-1 |
This compound exhibits superior EGFR inhibition compared to alkyl-substituted analogues, likely due to enhanced π-stacking from the pyridine ring.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding dihydroquinazolinone derivatives.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and inflammation.
Pathways Involved: The compound could modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Key Findings from Comparative Studies
Linker Length and Bioactivity: Compounds with shorter pentanamide linkers (e.g., , Compound 1) exhibit lower synthetic yields (20–25%) compared to heptanamide analogues (35%) . Longer linkers may improve solubility but reduce target binding efficiency due to increased conformational entropy.
Substituent Effects: Halogenated pyridinyl groups (e.g., 5-bromo or 6-iodo in ) enhance electronic interactions with hydrophobic enzyme pockets but may increase metabolic instability . The target compound’s unsubstituted pyridin-3-yl group likely improves metabolic stability while retaining moderate binding affinity. The dual quinazolinone moiety in ’s compound introduces steric bulk, which could hinder membrane permeability compared to the target molecule’s simpler structure .
Synthetic Challenges: HPLC purification is critical for isolating quinazolinone derivatives, with yields inversely correlated to linker length and substituent complexity . The target compound’s lack of halogenation or bulky groups may streamline synthesis.
Implications for Future Research
- Structure-Activity Relationship (SAR) : Systematic studies are needed to correlate the target compound’s pyridin-3-yl group and linker length with sEH inhibition or kinase modulation.
- Biophysical Profiling : Differential scanning calorimetry (DSC) or surface plasmon resonance (SPR) could quantify binding kinetics relative to halogenated analogues.
- In Vivo Studies : The target compound’s structural simplicity positions it as a candidate for preclinical testing in inflammation models, leveraging lessons from its brominated and iodinated counterparts .
Biologische Aktivität
6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide is a synthetic organic compound classified under quinazolinone derivatives. This compound has attracted attention due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Chemical Structure and Properties
The chemical structure of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide can be represented as follows:
- IUPAC Name : 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
The compound features a quinazolinone core, a pyridinyl group, and a hexanamide side chain, which contribute to its unique biological activity profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and inflammation.
Molecular Targets
- Enzymes : The compound may inhibit enzymes that play critical roles in cancer cell growth and inflammation.
- Receptors : It may interact with receptors involved in signaling pathways like the MAPK and NF-κB pathways, which are crucial for regulating immune responses and cell survival.
Anti-Cancer Activity
Research indicates that quinazolinone derivatives exhibit significant anti-cancer properties. For instance, studies have shown that compounds similar to 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its interaction with NF-κB signaling has been noted to reduce the expression of pro-inflammatory cytokines.
Antimicrobial Properties
Quinazolinone derivatives have also demonstrated antimicrobial activity against various pathogens, which may extend to 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | This study evaluated the anti-cancer effects of quinazolinone derivatives, reporting significant inhibition of tumor growth in xenograft models. |
| Study B | Investigated the anti-inflammatory properties of related compounds, demonstrating reduced levels of TNF-alpha and IL-6 in vitro. |
| Study C | Assessed antimicrobial efficacy against Staphylococcus aureus, showing promising results with MIC values lower than traditional antibiotics. |
Q & A
Basic: What are the recommended synthetic routes for 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide, and what key reagents are involved?
The synthesis typically involves multi-step reactions starting from 4-oxoquinazolin-3(4H)-yl derivatives. A common approach includes:
- Acylation : Reacting potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with acid chlorides in dioxane under reflux to form the quinazolinone core .
- Amide Coupling : Using coupling agents like EDC or DCC with a base (e.g., triethylamine) in dichloromethane to attach the hexanamide chain to the pyridin-3-amine moiety .
- Critical Parameters : Reaction temperatures (60–80°C) and solvent choices (e.g., ethanol, acetic acid) are optimized for yield and purity .
Basic: How is the structural identity of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide confirmed?
Structural validation relies on:
- Spectroscopy :
- 1H/13C NMR : Peaks for the quinazolinone aromatic protons (δ 7.5–8.5 ppm) and pyridine protons (δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., [M+H]+ at m/z 406.2) .
- Melting Point (mp) : Consistency with literature values (e.g., 222–224°C for analogous compounds) .
Basic: What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
Initial screening should include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MDA-MB-231) to assess IC50 values .
- Enzyme Inhibition : Testing for TACE (TNF-α converting enzyme) inhibition, a target for anti-inflammatory agents .
- Solubility Studies : HPLC or UV-Vis analysis in buffers (pH 1.2–7.4) to determine bioavailability .
Advanced: How can reaction yields be optimized for the amide coupling step in large-scale synthesis?
Advanced strategies involve:
- Computational Design : Using quantum chemical calculations to predict optimal reaction pathways and intermediates .
- Catalyst Screening : Testing Pd-based catalysts or enzyme-mediated coupling for regioselectivity .
- Process Control : Real-time monitoring via HPLC to adjust solvent polarity (e.g., switching from DCM to THF) and reduce side-product formation .
Advanced: How to resolve contradictions in biological activity data across similar quinazolinone derivatives?
Discrepancies may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) on the benzyl ring enhance anticancer activity but reduce solubility .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate using positive controls (e.g., doxorubicin) .
- Metabolic Stability : Perform microsomal stability assays to differentiate intrinsic activity from pharmacokinetic limitations .
Advanced: What computational methods are suitable for predicting binding modes of this compound with protein targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or TACE .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Corolate substituent electronegativity with IC50 values to guide structural modifications .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Synthesize analogs with varying chain lengths (e.g., pentanamide vs. heptanamide) .
- Heterocycle Substitutions : Replace pyridine with morpholine or piperidine to study steric effects .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., quinazolinone C=O) using MOE software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
